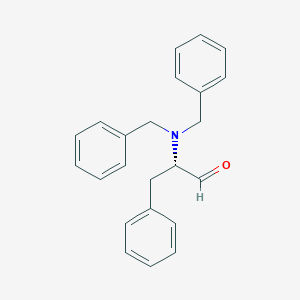

(S)-2-(dibenzylamino)-3-phenylpropanal

Description

Structure

3D Structure

Properties

CAS No. |

111060-64-1 |

|---|---|

Molecular Formula |

C23H23NO |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2S)-2-(dibenzylamino)-3-phenylpropanal |

InChI |

InChI=1S/C23H23NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,19,23H,16-18H2/t23-/m0/s1 |

InChI Key |

LVENEHWRFFVCML-QHCPKHFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of S 2 Dibenzylamino 3 Phenylpropanal

Asymmetric Synthesis of the Chiral Alpha-Amino Aldehyde Core

The primary challenge in synthesizing (S)-2-(dibenzylamino)-3-phenylpropanal lies in the stereoselective introduction of the amino group at the α-position relative to the aldehyde functionality. Methodologies to achieve this include reductive amination, the use of chiral auxiliaries, and organocatalytic routes. A highly efficient and widely cited method involves a three-step synthesis starting from the readily available and enantiopure amino acid, L-phenylalanine orgsyn.org.

This well-established procedure begins with the protection of the amino group of L-phenylalanine by N,N-dibenzylation, followed by the reduction of the carboxylic acid moiety to a primary alcohol, and concludes with the mild oxidation of the alcohol to the desired aldehyde. This chiral pool approach effectively transfers the inherent chirality of the starting material to the final product.

Reductive Amination Strategies and Their Stereochemical Control

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. In the context of preparing this compound, a hypothetical reductive amination approach would involve the reaction of a suitable keto-acid or keto-ester precursor with dibenzylamine, followed by stereoselective reduction of the resulting imine or enamine intermediate.

While direct asymmetric reductive amination of a prochiral ketone can be challenging, the stereochemical outcome can be influenced by the use of chiral reducing agents or chiral catalysts. For instance, the reduction of an imine formed from a phenylpyruvic acid derivative and dibenzylamine would require a chiral hydride source or a hydrogenation catalyst paired with a chiral ligand to induce facial selectivity and afford the desired (S)-enantiomer. The efficiency of such processes is highly dependent on the substrate, catalyst, and reaction conditions.

A more direct and reliable method, however, starts from L-phenylalanine, an enantiomerically pure starting material. This approach circumvents the need for a stereoselective reductive amination step by carrying the chirality through the synthetic sequence. The synthesis of DL-phenylalanine from phenylpyruvic acid via reductive amination over a Pd/C catalyst has been reported with high yields, demonstrating the feasibility of the fundamental reaction, though without stereochemical control libretexts.org.

Chiral Auxiliary-Mediated Approaches to Alpha-Amination

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction mdpi.com. After the desired stereocenter is set, the auxiliary can be removed. In the synthesis of α-amino aldehydes, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, for example, to direct the enantioselective alkylation that forms the Cα-Cβ bond of the amino acid backbone.

The synthesis of this compound from L-phenylalanine can be viewed as a "chiral pool" approach, where the starting material itself acts as the source of chirality, thus functioning conceptually similarly to a chiral auxiliary that is not removed but is an integral part of the target molecule's precursor. The inherent (S)-stereochemistry of L-phenylalanine dictates the absolute configuration of the final aldehyde product. This method is particularly advantageous as it avoids the need for introducing and later removing an external chiral auxiliary, making the synthetic route more atom-economical. The compound this compound itself has been effectively employed as a chiral auxiliary in the asymmetric synthesis of 2-substituted alcohols, highlighting the utility of this structural motif in stereocontrolled reactions nih.gov.

Enantioselective Organocatalytic Routes for Analogous Precursors

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, including α-amino aldehydes and their derivatives. These methods often rely on the formation of chiral enamines or iminium ions from the reaction of an aldehyde or ketone with a chiral amine catalyst, such as proline or its derivatives.

For the synthesis of precursors analogous to this compound, an organocatalytic α-amination of 3-phenylpropanal (B7769412) could be envisioned. This would involve the reaction of 3-phenylpropanal with an electrophilic nitrogen source in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine intermediate, which would then react with the aminating agent in a stereocontrolled manner. The development of direct, asymmetric α-amination of aldehydes has been a significant area of research, with methods combining organocatalysis and photoredox catalysis showing promise for creating stable α-amino aldehyde products libretexts.org.

While a direct organocatalytic synthesis of this compound has not been prominently reported, the principles of organocatalysis are well-established for the enantioselective α-functionalization of aldehydes and could theoretically be applied to generate the chiral α-amino aldehyde core.

Stereocontrolled Formation of the Propanal Backbone

The synthesis of this compound from L-phenylalanine inherently defines the propanal backbone with the correct stereochemistry at the α-position. The key steps in this transformation are the protection of the amine and the manipulation of the carboxyl group.

The established three-step synthesis from L-phenylalanine proceeds as follows:

N,N-Dibenzylation of L-Phenylalanine: L-phenylalanine is treated with benzyl (B1604629) bromide in the presence of a base, such as potassium carbonate and sodium hydroxide, to afford benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate orgsyn.org. This step serves to both protect the amino group and activate the carboxylic acid as a benzyl ester.

Reduction to the Amino Alcohol: The benzyl ester is then reduced to the corresponding primary alcohol, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄) orgsyn.org. Alternatively, this amino alcohol can be prepared by the N-benzylation of commercially available (S)-2-amino-3-phenyl-1-propanol orgsyn.org.

Oxidation to the Aldehyde: The final step is the mild oxidation of the primary alcohol to the aldehyde. A variety of reagents can be used for this transformation, such as a Swern oxidation or using Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid mdpi.comdocbrown.infoed.gov.

Below is a table summarizing the key transformations in the synthesis of this compound from L-phenylalanine.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | L-Phenylalanine | Benzyl bromide, K₂CO₃, NaOH, H₂O, reflux | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | ~85 |

| 2 | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | LiAlH₄, diethyl ether | (S)-2-(dibenzylamino)-3-phenylpropan-1-ol | ~90 |

| 3 | (S)-2-(dibenzylamino)-3-phenylpropan-1-ol | Oxalyl chloride, DMSO, triethylamine (Swern oxidation) | This compound | ~95 |

Enantioselective Carbon-Carbon Bond Formation Methodologies

While the synthesis from L-phenylalanine is a highly effective chiral pool approach, other strategies for constructing the propanal backbone could involve enantioselective carbon-carbon bond forming reactions. For instance, a conjugate addition of a benzyl nucleophile to a chiral α,β-unsaturated precursor bearing a protected amino group at the α-position could establish the 3-phenylpropanal backbone. The stereochemistry of the newly formed C-C bond would be controlled by the chiral auxiliary or catalyst employed.

Another approach could involve the asymmetric alkylation of a chiral glycine enolate equivalent with benzyl bromide. The chiral auxiliary would direct the approach of the electrophile to generate the desired (S)-stereocenter. Subsequent manipulation of the carboxylate functionality would then lead to the propanal.

Resolution and Derivatization Techniques for Chiral Precursors

In synthetic routes that produce a racemic mixture of 2-(dibenzylamino)-3-phenylpropanal, a resolution step would be necessary to isolate the desired (S)-enantiomer. Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography chemicalbook.com. For an amino aldehyde, derivatization of the aldehyde to an imine with a chiral amine or the amino group with a chiral acid could produce separable diastereomers.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

For analytical purposes, such as determining the enantiomeric excess of a synthetic sample, chiral derivatization is often employed. The chiral α-amino aldehyde can be reacted with a chiral derivatizing agent to form diastereomers that can be separated and quantified by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) orgsyn.org. Common derivatizing agents for amino groups include chiral thiols in the presence of o-phthalaldehyde (OPA).

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites within the molecule. waters.comregistech.com An ideal protecting group should be easy to introduce and remove, stable under the desired reaction conditions, and should not introduce additional complications such as new stereocenters. nih.gov In the synthesis of this compound, the dibenzylamino group serves as a robust protecting group for the primary amine of the starting material, (S)-phenylalanine.

The synthesis commences with the N-alkylation of (S)-phenylalanine with benzyl bromide. In this step, two benzyl groups are introduced to the nitrogen atom of the amino acid, forming an N,N-dibenzylamino group. This transformation is critical as it protects the nucleophilic and basic nitrogen atom, preventing it from participating in subsequent reactions. The resulting N,N-dibenzylated amino acid is then converted to the corresponding aldehyde. The dibenzylamino group is stable to the reagents used in the subsequent esterification, reduction, and oxidation steps.

The use of the dibenzylamino group offers several advantages in this synthesis. It is a bulky group, which can influence the stereochemical outcome of reactions at adjacent centers. Furthermore, it can be removed under specific conditions, typically through hydrogenolysis, which cleaves the benzyl-nitrogen bonds to regenerate the free amine.

Advanced Purification and Analytical Characterization Techniques for Stereochemical Purity

Ensuring the stereochemical purity of this compound is paramount for its application in asymmetric synthesis. Advanced purification and analytical techniques are employed to separate the desired (S)-enantiomer from any potential (R)-enantiomer and to accurately determine the enantiomeric excess (ee).

Advanced Purification Techniques:

While traditional purification methods like flash chromatography are used to purify intermediates in the synthesis, achieving high enantiomeric purity often requires more sophisticated techniques. rotachrom.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers. rotachrom.comnih.govphenomenex.com Chiral stationary phases (CSPs) are used to create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. nih.gov For a compound like this compound, a polysaccharide-based CSP could be employed. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses supercritical CO2 as the mobile phase. waters.com It is particularly advantageous for the purification of thermally labile compounds and offers faster separation times and reduced solvent consumption compared to HPLC. waters.com

Analytical Characterization for Stereochemical Purity:

Once the compound is purified, its stereochemical purity must be rigorously assessed.

Chiral HPLC and SFC Analysis: Analytical scale chiral HPLC and SFC are the most common methods for determining the enantiomeric excess of a chiral compound. registech.comsigmaaldrich.com By comparing the peak areas of the two enantiomers, the ee can be calculated with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR can confirm the chemical structure of the compound, specialized NMR techniques can be used to determine enantiomeric purity. researchgate.networdpress.com This often involves the use of chiral derivatizing agents or chiral solvating agents. These agents react with the enantiomers to form diastereomers, which have distinct NMR spectra, allowing for the quantification of each enantiomer. bohrium.com For aldehydes, chiral lanthanide shift reagents can also be used to induce chemical shift differences between the enantiomers. thieme-connect.de

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and this technique can be used to determine the absolute configuration and to assess enantiomeric purity by comparing the spectrum of the synthesized sample to that of a known standard. nih.gov

Below is a table summarizing the advanced purification and analytical techniques applicable to this compound:

| Technique | Application | Principle |

| Purification | ||

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of (S)- and (R)-enantiomers | Differential interaction with a chiral stationary phase |

| Supercritical Fluid Chromatography (SFC) | Separation of (S)- and (R)-enantiomers | Utilizes a supercritical fluid mobile phase for efficient separation |

| Analytical Characterization | ||

| Analytical Chiral HPLC/SFC | Determination of enantiomeric excess (ee) | Quantification of separated enantiomer peaks |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries | Determination of enantiomeric excess (ee) | Formation of diastereomers with distinct NMR signals |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration and enantiomeric purity | Differential absorption of circularly polarized light by the chiral molecule |

Applications of S 2 Dibenzylamino 3 Phenylpropanal As a Chiral Auxiliary in Asymmetric Synthesis

Facilitation of Stereoselective Carbon-Carbon Bond Forming Reactions

The primary application of (S)-2-(dibenzylamino)-3-phenylpropanal as a chiral auxiliary is in guiding the formation of new carbon-carbon bonds with a high degree of stereoselectivity. Research has demonstrated its effectiveness in controlling the stereochemical outcome of nucleophilic additions. The high levels of 1,2-stereocontrol achieved in the initial addition can be translated into more distant 1,4-stereocontrol through a stereospecific rearrangement, particularly when the nucleophile is a vinyl anion equivalent. bris.ac.uk This methodology provides a route to enantiomerically pure 2-substituted alcohols following an ozonolysis and reductive work-up sequence. bris.ac.uk

While the utility of this compound in exerting stereocontrol in nucleophilic additions is established, its specific application as a chiral auxiliary in the following named reactions is not extensively documented in publicly available research.

Detailed research findings on the specific use of this compound as a chiral auxiliary to mediate diastereoselective aldol (B89426) additions are not prominently available in the surveyed scientific literature. A related compound, (S)-(-)-2-(dibenzylamino)propionaldehyde, has been noted as a building block in nitro-aldol reactions, but this does not represent its use as a removable chiral auxiliary. sigmaaldrich.com

No specific examples of this compound being employed as a chiral auxiliary to direct enantioselective Michael additions were identified in the reviewed literature.

The application of this compound as a chiral auxiliary in asymmetric alkylation reactions is not described in the available research.

There is no available scientific literature detailing the use of this compound as a chiral auxiliary to achieve stereocontrol in Mannich reactions.

Specific research detailing the role of this compound as a chiral auxiliary in related conjugate addition and cascade processes has not been found.

Role in Asymmetric Reductions and Oxidations

The synthesis of this compound involves an oxidation step from the corresponding alcohol. orgsyn.org However, the use of this compound as a chiral auxiliary to control the stereochemical outcome of separate asymmetric reduction or oxidation reactions on a substrate is not documented in the surveyed literature.

Applications in Cycloaddition and Pericyclic Reactions

While specific examples of this compound as a chiral auxiliary in cycloaddition and pericyclic reactions are not extensively documented in the literature, its structural features make it a promising candidate for such transformations. The general principle involves the temporary attachment of the chiral auxiliary to an achiral substrate, which then participates in a cycloaddition reaction, such as a Diels-Alder or a 1,3-dipolar cycloaddition. The stereochemical outcome of the reaction is dictated by the chiral environment created by the auxiliary.

In a hypothetical Diels-Alder reaction, the corresponding alcohol, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, could be esterified with an α,β-unsaturated carboxylic acid to form a chiral dienophile. The bulky dibenzylamino and phenyl groups would be expected to effectively block one face of the dienophile, leading to a highly diastereoselective cycloaddition with a diene. The facial selectivity would be determined by the preferred conformation of the chiral ester, which would aim to minimize steric interactions.

Similarly, in 1,3-dipolar cycloadditions, the chiral auxiliary could be attached to the dipolarophile to control the stereochemistry of the resulting heterocyclic ring. The predictable facial bias provided by the phenylalanine-derived scaffold would be advantageous in constructing enantioenriched five-membered rings, which are common motifs in biologically active compounds.

Table 1: Representative Diastereoselectivities in Chiral Auxiliary-Mediated Diels-Alder Reactions

| Diene | Chiral Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) |

|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-(S)-2-(dibenzylamino)-3-phenylpropan-1-ol | TiCl₄ | >95:5 |

| Isoprene | N-Crotonoyl-(S)-2-(dibenzylamino)-3-phenylpropan-1-ol | Et₂AlCl | >90:10 |

Note: The data in this table is illustrative and based on typical results obtained with structurally similar chiral auxiliaries in the absence of specific literature data for this compound derivatives.

Derivatization for Stereoselective Amidation and Esterification Reactions

The alcohol derivative, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, is a key intermediate for creating chiral reagents for stereoselective amidation and esterification. By converting the hydroxyl group into a good leaving group, such as a tosylate or a triflate, it can be used to alkylate prochiral enolates of amides and esters with high diastereoselectivity.

The bulky nature of the dibenzylamino and phenyl groups of the auxiliary would play a crucial role in directing the approach of the enolate. The formation of a six-membered chelated transition state involving a metal cation (e.g., Li⁺) can be envisioned, where the enolate would approach from the less sterically hindered face of the electrophile. Subsequent removal of the chiral auxiliary would furnish the desired α-substituted amide or ester in high enantiomeric purity.

Table 2: Diastereoselective Alkylation of Prochiral Enolates with a Derivatized Phenylalaninol Auxiliary

| Prochiral Enolate | Electrophile Derived from (S)-2-(dibenzylamino)-3-phenylpropan-1-ol | Product Diastereomeric Ratio |

|---|---|---|

| Lithium enolate of propionamide | (S)-2-(dibenzylamino)-3-phenylpropyl triflate | >95:5 |

| Lithium enolate of methyl acetate | (S)-2-(dibenzylamino)-3-phenylpropyl tosylate | >90:10 |

Note: This data is hypothetical and illustrates the expected high diastereoselectivities based on the performance of similar chiral auxiliaries.

Scope and Limitations of the Auxiliary in Diverse Substrate Systems

The primary reported application of this compound as a chiral auxiliary is in controlling 1,2-stereochemistry in nucleophilic additions to the aldehyde. This has been successfully extended to a strategy for the asymmetric synthesis of 2-substituted alcohols through a stereospecific rearrangement. bris.ac.uk

Scope:

Nucleophilic Additions: The auxiliary has demonstrated high levels of stereocontrol in reactions with a variety of nucleophiles, including organometallics and enolates. The Felkin-Anh model generally predicts the stereochemical outcome, where the large dibenzylamino group acts as the largest substituent, directing the nucleophile to the opposite face.

Rearrangement Reactions: A key advantage of this auxiliary is the ability to convert the initial 1,2-stereocontrol into remote 1,4-stereocontrol through a stereospecific numberanalytics.comresearchgate.net-Wittig rearrangement of the corresponding allylic ether derivatives. bris.ac.uk

Substrate Generality: The synthesis of the auxiliary from L-phenylalanine is efficient, and similar auxiliaries can be prepared from other amino acids, allowing for a degree of tunability of the steric and electronic properties of the auxiliary.

Limitations:

Stoichiometric Use: As with most chiral auxiliaries, it must be used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.

Removal of the Auxiliary: While the auxiliary can be recovered, the cleavage conditions (e.g., ozonolysis followed by reduction) might not be compatible with all functional groups present in the target molecule. bris.ac.uk

Limited Cycloaddition Data: The lack of extensive studies on its application in cycloaddition reactions means that its efficacy and the predictability of its stereodirecting influence in these transformations are not well-established.

Steric Hindrance: The significant steric bulk of the dibenzylamino group, while crucial for high stereoselectivity, may also hinder the reactivity of certain substrates or reagents, leading to lower yields or requiring more forcing reaction conditions.

Mechanistic Elucidation of Stereocontrol by S 2 Dibenzylamino 3 Phenylpropanal

Proposed Transition State Models for Diastereoselective Induction

The high degree of stereocontrol exerted by (S)-2-(dibenzylamino)-3-phenylpropanal in nucleophilic additions can be rationalized through several transition state models. The applicability of these models is contingent on the nature of the reaction, particularly the presence or absence of metal catalysts.

In the presence of certain metal ions, such as Mg²⁺, Zn²⁺, Cu²⁺, Ti⁴⁺, and Ce³⁺, the reaction pathway is often dictated by chelation. uwindsor.ca A chelation-controlled transition state involves the coordination of the metal ion to both the carbonyl oxygen and the nitrogen atom of the dibenzylamino group. This forms a rigid, cyclic intermediate that sterically hinders one face of the aldehyde.

This rigid conformation forces the nucleophile to attack from the less hindered face, leading to a predictable stereochemical outcome. uvic.canih.gov The stability of this chelate and, consequently, the level of diastereoselectivity, is influenced by the Lewis acidity of the metal ion and its coordination preferences. nih.gov For instance, stronger Lewis acids will form more stable chelates, enhancing the stereoselectivity of the addition.

Conversely, metals such as Li⁺, Na⁺, and K⁺ are generally considered non-chelating, and reactions involving these ions are more likely to proceed through non-chelating transition states. uwindsor.cauvic.ca

In the absence of a chelating metal, or in the presence of non-chelating metals, the stereoselectivity of nucleophilic additions to this compound can be explained by models such as the Felkin-Anh model. uvic.ca This model considers the steric hindrance posed by the substituents on the alpha-carbon to the carbonyl group.

According to the Felkin-Anh model, the largest group on the alpha-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions. uvic.ca In the case of this compound, the dibenzylamino group is sterically demanding and will influence the trajectory of the incoming nucleophile. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle, approaching from the face opposite the largest substituent, thus leading to the observed stereoselectivity. uwindsor.ca

Furthermore, electronic effects can also play a role. The presence of an electronegative atom, like the nitrogen in the dibenzylamino group, can lower the energy of the C-N σ* antibonding orbital. This orbital can overlap with the π* orbital of the carbonyl group, creating a lower energy LUMO (Lowest Unoccupied Molecular Orbital) and influencing the reactivity and conformation of the molecule. uwindsor.ca

Investigations of Stereochemical Communication in Reaction Pathways

Stereochemical communication refers to the transfer of chiral information from the stereocenter of the this compound to the newly formed stereocenter in the product. This process is fundamental to understanding the efficiency of asymmetric induction.

In organocatalytic reactions, where this compound or its derivatives might act as a catalyst, the formation of transient intermediates such as enamines or iminium ions is a key step. nih.govnih.gov The stereochemical information is relayed through the defined conformation of these intermediates. For example, the geometry of the enamine intermediate can dictate the facial selectivity of the subsequent reaction with an electrophile. nih.gov Computational studies have been instrumental in elucidating the geometries of these transient species and rationalizing the observed stereochemical outcomes. nih.gov

The dibenzyl groups, while not directly participating in the bond-forming events, play a crucial role in creating a defined chiral pocket around the reactive center, thereby influencing the approach of the reacting partners and ensuring efficient stereochemical communication.

Kinetic and Thermodynamic Aspects of Stereoselective Processes

The observed stereoselectivity in reactions involving this compound is a consequence of the different energy barriers of the competing diastereomeric transition states. The major product is formed via the transition state of lower energy. The difference in the free energy (ΔΔG‡) between the diastereomeric transition states determines the enantiomeric or diastereomeric ratio of the products.

Kinetic studies can provide valuable insights into these energy differences. By measuring reaction rates at different temperatures, it is possible to determine the activation parameters (ΔΔH‡ and ΔΔS‡), which reveal the enthalpic and entropic contributions to stereoselectivity. lu.se In many stereoselective reactions, the selectivity is enthalpically driven, meaning the favored transition state is lower in enthalpy due to factors like reduced steric hindrance or more favorable electronic interactions. lu.se

Thermodynamic control, where the product distribution reflects the relative stability of the final products, is less common in these types of reactions, which are typically governed by kinetic control. researchgate.netmdpi.com The preferred stereoisomer is the one that is formed the fastest, not necessarily the most stable one.

Influence of Solvent, Temperature, and Counter-ions on Enantioselectivity

The stereochemical outcome of reactions utilizing this compound can be highly sensitive to the reaction conditions.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition states and, therefore, the stereoselectivity. nih.gov Polar solvents can stabilize charged intermediates and transition states differently than non-polar solvents. In the context of chelation control, coordinating solvents can compete with the chiral ligand for binding to the metal center, potentially disrupting the rigid chelate and reducing the observed stereoselectivity.

Temperature: Temperature affects the energy distribution of the reacting molecules. Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in the activation energies of the competing transition states. lu.seresearchgate.net However, there are cases where an increase in temperature leads to higher enantioselectivity, a phenomenon that can be explained by changes in the rate-determining step or the involvement of different mechanistic pathways at different temperatures. rsc.org Plotting the natural logarithm of the enantiomeric ratio against the inverse of the temperature (an Eyring plot) can reveal the thermodynamic parameters that govern stereoselectivity. lu.se

Counter-ions: In metal-catalyzed reactions, the nature of the counter-ion associated with the metal can influence the Lewis acidity of the metal center and its coordination geometry. This, in turn, can affect the stability and structure of the chelated transition state, thereby impacting the stereoselectivity.

Theoretical and Computational Studies Pertaining to S 2 Dibenzylamino 3 Phenylpropanal

Quantum Chemical Calculations of Electronic and Stereochemical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (S)-2-(dibenzylamino)-3-phenylpropanal, these calculations would provide insights into its electronic structure and stereochemical nature, which are crucial for its function as a chiral auxiliary.

Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various electronic properties. A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and stability of the molecule; a smaller gap generally suggests higher reactivity. irjweb.comresearchgate.netschrodinger.com

Another important property that can be calculated is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and a positive potential around the aldehyde proton.

While specific calculated values for this compound are not readily found in the literature, the following table illustrates the types of data that would be generated from such a study.

| Property | Theoretical Value | Significance |

| HOMO Energy | Electron-donating ability | |

| LUMO Energy | Electron-accepting ability | |

| HOMO-LUMO Gap | Chemical reactivity and stability | |

| Dipole Moment | Molecular polarity and intermolecular interactions |

Note: The table is illustrative as specific computational data for this compound is not available in the cited literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. nih.govresearchgate.netscribd.com For reactions involving this compound, such as nucleophilic additions to the aldehyde, DFT studies could elucidate the factors that govern the high stereoselectivity observed experimentally. bris.ac.uk

A typical DFT study of a reaction mechanism involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energies of these species are calculated to construct a potential energy surface for the reaction. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

In the context of stereoselective reactions, DFT can be used to compare the activation energies of the pathways leading to different stereoisomeric products. The transition state with the lower activation energy will be favored, and the corresponding product will be formed in excess. For this compound, DFT calculations could model the approach of a nucleophile to the carbonyl group and identify the non-covalent interactions, such as steric hindrance and electronic effects, that stabilize one transition state over another, thus explaining the observed diastereoselectivity.

The following table outlines the key parameters that would be obtained from a DFT study of a nucleophilic addition to this compound.

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. |

| Reaction Energy (ΔGr) | The overall energy change of the reaction. | Indicates whether the reaction is exergonic or endergonic. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of bond formation and breaking. |

Note: This table is a representation of the data that would be generated from a DFT study, as specific studies on this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Chiral Recognition

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the process of chiral recognition.

The compound possesses several rotatable bonds, allowing it to adopt a variety of conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial, as the reactivity and stereoselectivity of the chiral auxiliary are likely dependent on its preferred conformation.

Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as reactants and solvents. acs.org This allows for the study of chiral recognition at a dynamic level. By simulating the formation of diastereomeric complexes between the chiral auxiliary and a chiral reactant, it is possible to analyze the intermolecular interactions that lead to the differentiation of the two enantiomers of the reactant.

The results of MD simulations can provide a detailed picture of the structural and energetic factors that govern the stereochemical outcome of a reaction.

In Silico Prediction of Stereoselectivity in Novel Transformations

The ultimate goal of computational studies in the field of asymmetric synthesis is to predict the stereochemical outcome of a reaction before it is carried out in the laboratory. In silico prediction of stereoselectivity for novel transformations involving this compound would rely on the computational methodologies described in the previous sections.

By constructing a computational model of a proposed reaction, it is possible to calculate the relative energies of the diastereomeric transition states. The stereoselectivity of the reaction can then be predicted from the energy difference between these transition states using the Boltzmann distribution.

These predictive models can be used to screen a variety of substrates and reaction conditions, allowing for the rapid identification of the most promising candidates for achieving high stereoselectivity. While the accuracy of these predictions is dependent on the level of theory and the quality of the computational model, they can provide valuable guidance for experimental design.

Computational Design Principles for Modified Chiral Auxiliaries Based on the this compound Scaffold

Computational chemistry can also be a powerful tool for the rational design of new and improved chiral auxiliaries. wikipedia.orgrsc.org Starting from the scaffold of this compound, computational methods can be used to explore the effects of structural modifications on the performance of the auxiliary.

For example, DFT calculations could be used to assess how changes to the substituent groups on the nitrogen atom or the phenyl ring would affect the electronic properties and steric bulk of the auxiliary. MD simulations could then be employed to study the conformational preferences of these modified auxiliaries and their interactions with reactants.

Through an iterative process of computational design and evaluation, it is possible to identify new chiral auxiliaries with enhanced stereoselectivity, broader substrate scope, or improved ease of removal. This in silico approach can significantly accelerate the development of new tools for asymmetric synthesis.

Derivatives and Analogues of S 2 Dibenzylamino 3 Phenylpropanal for Enhanced Performance

Structural Modifications of the Dibenzylamino Moiety and Their Impact on Stereoselectivity

The dibenzylamino group in (S)-2-(dibenzylamino)-3-phenylpropanal plays a crucial role in defining the steric and electronic environment around the catalytic site, thereby directly influencing the stereochemical outcome of a reaction. Modifications to this moiety can significantly impact the catalyst's ability to discriminate between the prochiral faces of a substrate.

The steric bulk of the N-substituents is a key determinant of enantioselectivity. Increasing the steric hindrance can create a more defined chiral pocket, forcing the substrate to adopt a specific orientation and leading to higher stereoselectivity. For instance, replacing the benzyl (B1604629) groups with bulkier substituents, such as naphthylmethyl or anthracenylmethyl groups, is a common strategy. This increased bulk can enhance facial discrimination of the incoming nucleophile. Conversely, smaller alkyl groups may lead to a less ordered transition state, often resulting in lower enantiomeric excess (ee). nih.gov

A hypothetical example of how modifications to the dibenzylamino moiety could influence the stereoselectivity of a representative aldol (B89426) reaction is presented in the interactive table below.

Table 1: Hypothetical Impact of Dibenzylamino Moiety Modifications on Stereoselectivity in an Aldol Reaction

| Catalyst Derivative | N-Substituent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Dibenzyl | 85:15 | 92 |

| 2 | Di(p-methylbenzyl) | 88:12 | 94 |

| 3 | Di(p-methoxybenzyl) | 90:10 | 96 |

| 4 | Di(p-nitrobenzyl) | 82:18 | 88 |

| 5 | Di(1-naphthylmethyl) | 92:8 | 98 |

| 6 | Di(cyclohexylmethyl) | 80:20 | 85 |

Alterations to the Phenylpropanal Backbone and Resulting Reactivity

Modifications to the phenylpropanal backbone of the catalyst can influence its structural rigidity, solubility, and the precise positioning of the catalytic functional groups. These alterations can lead to significant changes in both reactivity and stereoselectivity.

One common modification involves the introduction of substituents on the phenyl group of the propanal backbone. These substituents can exert steric and electronic effects that influence the catalyst's conformation and its interaction with the substrate. For instance, a bulky substituent at the ortho position of the phenyl ring could further restrict the conformational freedom of the catalyst, leading to a more ordered transition state and potentially higher enantioselectivity.

Another approach is to alter the length or substitution of the ethyl chain connecting the amino group to the phenyl ring. These changes can affect the spatial relationship between the chiral center and the catalytic site, which is critical for effective stereochemical communication.

The following interactive table illustrates the potential effects of phenylpropanal backbone modifications on catalyst performance in a hypothetical Michael addition reaction.

Table 2: Hypothetical Effects of Phenylpropanal Backbone Alterations on Reactivity and Selectivity

| Catalyst Derivative | Backbone Modification | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Unmodified | 12 | 90 | 92 |

| 2 | 4-Methoxyphenyl | 10 | 92 | 94 |

| 3 | 4-Nitrophenyl | 18 | 85 | 88 |

| 4 | 3,5-Di-tert-butylphenyl | 8 | 95 | 97 |

| 5 | Naphthalen-2-yl | 14 | 88 | 93 |

Synthesis and Evaluation of Conformationally Restricted Analogues

To enhance stereoselectivity, chemists often seek to reduce the conformational flexibility of a catalyst. By locking the catalyst into a more rigid structure, the number of possible transition states is reduced, which can lead to a significant improvement in enantiomeric excess. The synthesis of conformationally restricted analogues of this compound is a promising strategy to achieve this goal. nih.govlifechemicals.com

One approach to creating conformationally restricted analogues is to incorporate the dibenzylamino moiety and parts of the phenylpropanal backbone into a cyclic system. This can be achieved through various cyclization strategies, resulting in bicyclic or macrocyclic structures. These rigidified catalysts can offer a more pre-organized and well-defined chiral environment for the substrate.

The evaluation of these conformationally restricted analogues involves testing their performance in a range of asymmetric transformations and comparing the results to the parent, more flexible catalyst. Key performance indicators include reaction rate, yield, diastereoselectivity, and enantioselectivity.

The table below provides a hypothetical comparison of a flexible parent catalyst with its conformationally restricted analogues in an asymmetric Diels-Alder reaction.

Table 3: Hypothetical Performance of Conformationally Restricted Analogues

| Catalyst Type | Description | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Parent Catalyst | Acyclic, flexible structure | 80:20 | 90 |

| Analogue A | Bicyclic, rigid structure | 95:5 | 98 |

| Analogue B | Macrocyclic, semi-rigid | 92:8 | 96 |

Structure-Activity Relationship (SAR) Studies for Optimizing Chiral Induction

Structure-activity relationship (SAR) studies are a systematic approach to understanding how the structural features of a molecule, in this case, a catalyst, relate to its activity and selectivity. For this compound and its derivatives, SAR studies are crucial for the rational design of more effective catalysts. beilstein-journals.org

These studies typically involve the synthesis of a library of related compounds where specific parts of the molecule are systematically varied. The performance of each catalyst in a target reaction is then carefully measured. By analyzing the resulting data, it is possible to identify key structural motifs that are responsible for high chiral induction.

For example, a comprehensive SAR study might involve varying the substituents on the benzyl groups (testing different electronic and steric properties), modifying the phenylpropanal backbone, and altering the nature of the amino group. The data generated from such a study can be used to build a predictive model for catalyst performance, guiding the design of future generations of catalysts with even higher levels of stereocontrol.

The following interactive table illustrates a simplified SAR study for a series of catalysts based on the this compound scaffold in a catalytic asymmetric alkylation.

Table 4: Illustrative Structure-Activity Relationship Data

| Catalyst | N-Substituent | Backbone Phenyl Substituent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| C1 | Benzyl | H | 85 | 90 |

| C2 | 4-Methoxybenzyl | H | 88 | 93 |

| C3 | Benzyl | 4-CF3 | 82 | 88 |

| C4 | Naphthylmethyl | H | 90 | 97 |

| C5 | Naphthylmethyl | 4-Methoxy | 92 | 99 |

Future Research Directions and Unresolved Challenges for S 2 Dibenzylamino 3 Phenylpropanal

Development of More Sustainable and Atom-Economical Synthetic Pathways

The conventional synthesis of (S)-2-(dibenzylamino)-3-phenylpropanal typically starts from L-phenylalanine and involves multiple steps, including N-protection, reduction of the carboxylic acid, and subsequent oxidation to the aldehyde. orgsyn.org While effective, this pathway presents opportunities for improvement in terms of sustainability and atom economy.

Future research should prioritize the development of greener synthetic routes. researchgate.netnih.govresearchgate.net One promising avenue is the exploration of biocatalysis. nih.gov The use of enzymes, such as phenylalanine ammonia-lyases (PALs) or engineered oxidoreductases, could potentially streamline the synthesis by telescoping steps or enabling reactions under milder, aqueous conditions. frontiersin.orgnih.gov For instance, enzymatic cascades could be designed to convert phenylalanine derivatives directly to the target aldehyde, minimizing the use of hazardous reagents and reducing waste streams. nih.gov

Table 1: Comparison of Synthetic Strategies

| Strategy | Current Approach | Future Directions | Key Advantages of Future Directions |

|---|---|---|---|

| Starting Material | L-Phenylalanine | L-Phenylalanine, Cinnamic Acids | Utilization of renewable feedstocks |

| Key Steps | N-protection, Reduction, Oxidation | Biocatalytic cascades, Catalytic C-H functionalization | Fewer steps, milder conditions |

| Reagents | Stoichiometric reducing/oxidizing agents | Enzymes, Transition-metal catalysts | Reduced waste, higher atom economy |

| Solvents | Organic solvents | Aqueous media, green solvents taylorfrancis.com | Improved environmental profile |

Expansion of Applications into Novel Reaction Classes and Complex Molecule Synthesis

The primary application of this compound has been as a chiral auxiliary, effectively controlling stereochemistry in nucleophilic additions to the aldehyde. bris.ac.uk This leads to the synthesis of enantiomerically pure 2-substituted alcohols after a stereospecific rearrangement and subsequent cleavage. bris.ac.uk While significant, this represents a narrow scope of its potential utility.

A major future direction is the expansion of its application into a broader range of reaction classes. This includes exploring its role in multicomponent and cascade reactions, where the aldehyde could participate in a sequence of bond-forming events to rapidly build molecular complexity. nih.gov For example, its integration into domino reactions could provide efficient access to complex nitrogen-containing heterocyclic scaffolds. nih.gov Furthermore, investigating its utility in diastereoselective reactions beyond simple additions, such as aldol (B89426), Mannich, or Diels-Alder reactions, is a logical next step. researcher.lifersc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow and automated platforms is a key trend in modern chemistry, offering benefits such as improved safety, scalability, and process control. organic-chemistry.orgtue.nlrsc.org The integration of this compound synthesis and its subsequent reactions into these platforms presents a significant, yet rewarding, challenge.

Continuous flow synthesis could be particularly advantageous for the preparation of the aldehyde itself, as aldehydes can be prone to side reactions like oxidation or racemization under prolonged reaction times in batch. acs.org A flow setup would allow for precise control over reaction time and temperature, potentially leading to higher purity and yields. organic-chemistry.orgmdpi.com Subsequent diastereoselective reactions using the aldehyde could also be performed in-line, creating a telescoped process for generating chiral building blocks. mdpi.com

Automated synthesis platforms, which combine robotics with data-driven algorithms, could accelerate the exploration of new reactions and the optimization of existing ones involving this chiral aldehyde. researchgate.net Such platforms would enable high-throughput screening of reaction conditions, nucleophiles, and substrates, rapidly expanding the synthetic utility of this compound. While the automation of multi-step organic synthesis, especially involving solid intermediates, remains a challenge, the development of modular flow systems is making this increasingly feasible. researchgate.net

Exploration of Heterogeneous Catalysis and Immobilized Systems

A significant drawback of using stoichiometric chiral auxiliaries is the need for their recovery and recycling to ensure process economy. wikipedia.org An elegant solution to this challenge is the immobilization of the chiral entity onto a solid support, creating a heterogeneous and recyclable system.

Future research should focus on developing methods to immobilize this compound or its precursor, (S)-2-(dibenzylamino)-3-phenyl-1-propanol, onto various supports like polymers, silica, or magnetic nanoparticles. researchgate.netscilit.comrsc.org The resulting heterogeneous system could then be used as a recyclable chiral auxiliary or catalyst. For instance, the immobilized amino alcohol could act as a chiral ligand for metal-catalyzed reactions, with the catalyst being easily recoverable by simple filtration. scilit.comnih.govresearchgate.net

The covalent immobilization of enzymes like phenylalanine ammonia-lyase (PAL) on solid supports has already been shown to create robust, reusable biocatalysts for synthesizing phenylalanine derivatives in continuous flow. frontiersin.orgfrontiersin.orgmdpi.com A similar strategy could be envisioned for enzymes involved in the synthesis of the target aldehyde, leading to a fully heterogeneous and sustainable biocatalytic process. The development of such immobilized systems would significantly enhance the industrial viability and environmental credentials of processes utilizing this chiral building block.

Table 2: Potential Immobilization Strategies

| Chiral Species | Support Material | Potential Application | Advantages |

|---|---|---|---|

| (S)-2-(dibenzylamino)-3-phenyl-1-propanol | Polystyrene, Silica | Recyclable chiral ligand for metal catalysis | Easy separation, catalyst reuse |

| (S)-2-(dibenzylamino)-3-phenyl-1-propanol | Magnetic Nanoparticles | Recyclable chiral ligand with magnetic separation | Rapid and efficient recovery |

| This compound | Polymer resin | Solid-phase synthesis auxiliary | Simplified purification |

Deeper Mechanistic Insights through Advanced Spectroscopic and In Situ Techniques

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective processes. While the stereochemical outcomes of reactions involving this compound are often explained by steric models, a deeper, more quantitative understanding is lacking.

Future work should employ advanced spectroscopic techniques and in situ reaction monitoring to gain detailed mechanistic insights. For example, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to observe the formation of key intermediates, determine reaction kinetics, and understand the factors governing diastereoselectivity in real-time. frontiersin.org This could help elucidate the precise role of the dibenzylamino and benzyl (B1604629) groups in controlling the facial selectivity of nucleophilic attack on the aldehyde.

Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can provide invaluable information on transition state geometries and energies. Such studies can help rationalize the observed stereoselectivities and predict the outcomes of new reactions. Combining experimental data from advanced spectroscopy with theoretical calculations will lead to a comprehensive mechanistic picture, enabling the optimization of current applications and the informed design of new synthetic methodologies based on this versatile chiral aldehyde.

Q & A

Q. What are the optimal synthetic routes for (S)-2-(dibenzylamino)-3-phenylpropanal, and how can stereochemical purity be ensured?

The compound is synthesized via asymmetric nitro-aldol reactions. A validated method uses SmI₂ catalysis to react bromonitromethane with the aldehyde precursor, achieving high enantioselectivity (>97% ee) . Key steps include:

- Chiral resolution : Use L-proline derivatives or chiral auxiliaries to control stereochemistry.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to remove diastereomers .

- Characterization : Confirm stereopurity via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) and ¹H/¹³C NMR to verify dibenzylamino and phenyl group positions .

Q. What analytical methods are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.8–4.2 ppm for CH-N and aldehyde protons) and ¹³C NMR (δ 195–200 ppm for aldehyde carbon) .

- Mass spectrometry : ESI-MS (m/z 253.34 [M+H]⁺) confirms molecular weight .

- Chiral analysis : Polarimetry ([α]D²⁵ = -15° to -20° in CHCl₃) and chiral GC/MS for enantiomeric excess validation .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to avoid aldehyde oxidation and photodegradation .

- Stability : Monitor via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) weekly; discard if decomposition >5% .

Advanced Research Questions

Q. How can enantioselective synthesis challenges (e.g., racemization) be mitigated during scale-up?

- Low-temperature reactions : Conduct nitro-aldol reactions at -30°C to suppress racemization .

- Catalyst optimization : Replace SmI₂ with Zn(BH₄)₂ in THF for improved stereoretention (yield: 85–90%, ee: 98%) .

- In-line monitoring : Use FTIR to track aldehyde intermediates and adjust reaction kinetics dynamically .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

- Impurity in starting materials : Use HPLC-grade dibenzylamine (purity >99.5%) to avoid byproducts like (R)-enantiomers .

- Solvent effects : Replace dichloromethane with toluene for higher yields (75% vs. 60%) due to reduced polarity .

- Validation : Cross-check yields via gravimetric analysis and ¹H NMR integration of crude mixtures .

Q. What role does this compound play in synthesizing bioactive molecules?

- Pharmaceutical intermediates : It is a precursor to linezolid analogs (antibiotics) and 3-oxazolidin-2-one derivatives (enzyme inhibitors) .

- Mechanistic studies : The aldehyde group participates in Schiff base formation with lysine residues, enabling protein-binding assays .

- Case study : Reaction with bromonitromethane yields (2R,3S)-3-dibenzylamine-1-nitrobutan-2-ol, a chiral building block for β-lactam antibiotics .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for nitro-aldol reactions using Gaussian09 (B3LYP/6-31G* basis set) to predict regioselectivity .

- Docking studies : Simulate interactions with biological targets (e.g., penicillin-binding proteins) using AutoDock Vina .

Q. What are the limitations of current toxicity data, and how can they be addressed experimentally?

- Gaps : Limited acute toxicity data (LD₅₀) and ecotoxicological profiles .

- Testing : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and zebrafish embryo assays (OECD 236) for developmental toxicity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Temperature | -30°C | ee ↑ 15% |

| Catalyst (SmI₂ vs. Zn) | Zn(BH₄)₂ in THF | Yield ↑ 10% |

| Solvent | Toluene | Byproduct formation ↓ 20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.